Welcome to the BenchChem Online Store!
molecular formula C4H5F3N2O4 B8594311 Acetic acid, trifluoro-, (methylnitroamino)methyl ester CAS No. 96302-48-6

Acetic acid, trifluoro-, (methylnitroamino)methyl ester

Cat. No. B8594311
M. Wt: 202.09 g/mol
InChI Key: JFFIRDHBYMGRGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04567296

Procedure details

Trifluoroacetic anhydride (20 ml, 103.6 g, 0.49 moles) was added to a stirred solution of 1-hydroxy-2-nitro-2-azapropane (40.0 g, 0.38 moles) in dichloromethane (60 ml) at -5° to 0° C. during 11/2 hours. The resulting solution was then distilled without warming at 20 mm, then to 3 mm. The product was distilled at 1.5 mm, 65° C. to give 2-nitro-2-azapropyl trifluoroacetate; yield: 48 g (63%).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]([O:5][C:6](=O)C(F)(F)F)=[O:4].O[CH2:15][N:16]([N+:18]([O-:20])=[O:19])C>ClCCl>[F:1][C:2]([F:13])([F:12])[C:3]([O:5][CH2:6][N:16]([N+:18]([O-:20])=[O:19])[CH3:15])=[O:4]

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Name
Quantity
40 g
Type
reactant
Smiles
OCN(C)[N+](=O)[O-]
Name
Quantity
60 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The resulting solution was then distilled
TEMPERATURE
Type
TEMPERATURE
Details
without warming at 20 mm
DISTILLATION
Type
DISTILLATION
Details
The product was distilled at 1.5 mm, 65° C.

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)OCN(C)[N+](=O)[O-])(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.